molecular formula C7H6ClNS B097865 2-Chlorothiobenzamide CAS No. 15717-17-6

2-Chlorothiobenzamide

Cat. No. B097865
CAS RN: 15717-17-6
M. Wt: 171.65 g/mol
InChI Key: FLQYOORLPNYQEV-UHFFFAOYSA-N
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Description

2-Chlorothiobenzamide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a chloro group and a thiobenzamide moiety, which contribute to its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves a multi-step process starting from methyl 3-aminothiophene-2-carboxylate. This process includes condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another synthesis method for 2-chloro-N-phenylbenzamide involves the acyl halide aminolysis reaction between 2-chloro-benzoyl chloride and aniline .

Molecular Structure Analysis

The molecular structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been elucidated using crystallography, showing that it crystallizes in the tetragonal system. Density functional theory (DFT) calculations have been used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values .

Chemical Reactions Analysis

Chemical reactions involving 2-chlorothiobenzamide derivatives include intramolecular cyclization during the electrochemical reduction of 2-chloro-NN-diphenylbenzamides. This reaction leads to the formation of N-phenylphenanthridone and biphenyl-2-carboxanilide, indicating the reactivity of the aryl radical formed by reductive cleavage of the carbon-chlorine bond .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 2,6-difluorobenzamide, have been characterized, with a reported melting point of 145.4-145.6 °C. The structure of these compounds has been confirmed using IR and 1HNMR spectrometry . The chemical properties of 2-chlorothiobenzamide derivatives are influenced by the presence of the chloro and amide groups, which can participate in various chemical reactions and contribute to biological activity.

Relevant Case Studies

The antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied, showing marked inhibition against several human cancer cell lines, including colon, lung, and gastric cancers. The IC50 values for these cell lines were in the low micromolar range, demonstrating promising anticancer activity . Additionally, 2-chloro-N-phenylbenzamide has been evaluated for its antifungal activity against plant pathogens, showing good inhibitory effects and laying the foundation for the development of new fungicides .

Scientific Research Applications

  • Cytotoxicity Studies : 2,2'-Dichlorodiethyl sulfide, a compound related to 2-Chlorothiobenzamide, has been studied for its cytotoxic effects on human lymphocytes. The study developed an in vitro method using human peripheral lymphocytes to study the cytotoxicity, which could be prevented using therapeutics like niacinamide and 3-aminobenzamide (Meier & Johnson, 1992).

  • Chemical Synthesis : The compound has been involved in the synthesis of 2-substituted benzothiazoles, using radical cyclization induced by chloranil under specific conditions. This synthesis method is simple and yields the products in moderate to good yields (Rey et al., 2009).

  • Chemical Reactions : Reactions of p-chlorothiobenzamide with various arylmagnesium bromides have been studied, yielding corresponding diphenylmethyleneamine and thiobenzophenone as products in good yields (Karakasa et al., 1979).

  • Molecular Conformations : The electric dipole moments of compounds including 4-chlorothiobenzamide have been measured, helping in the analysis of molecular solute conformations (Pappalardo & Gruttadauria, 1974).

  • Hepatotoxicity Studies : The relative hepatotoxicity of thiobenzamide derivatives, including p-chlorothiobenzamide, has been evaluated in mice. The study supports the concept that thiobenzamides play a role in the hepatotoxicity of certain derivatives (Mizutani & Suzuki, 1996).

  • Residue Analysis in Agriculture : Methods for analyzing residues of herbicides like 2,6-dichlorothiobenzamide in crops, soil, and water have been developed, which are crucial for ensuring environmental and food safety (Beynon et al., 1966).

  • Photocatalytic Degradation Studies : The use of adsorbent supports for photocatalytic degradation of compounds like propyzamide, which is structurally related to 2-Chlorothiobenzamide, has been investigated. Such studies are significant in environmental chemistry (Torimoto et al., 1996).

Safety And Hazards

According to the safety data sheet, 2-Chlorothiobenzamide is harmful if swallowed . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

2-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQYOORLPNYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166221
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiobenzamide

CAS RN

15717-17-6
Record name Benzenecarbothioamide, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
L Shanshan, H Hailong, H Limin… - Chinese Journal of …, 2018 - ccspublishing.org.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 www.ccspublishing.org.cn
Y Xu, J Chen, W Gao, H Jin, J Ding… - Journal of Chemical …, 2010 - journals.sagepub.com
… Good yields were obtained when the sizes of the ortho-substituent groups were small, such as 2-methylthiobenzamide 1b, 2-methoxythiobenzamide 1c and 2-chlorothiobenzamide 1h (…
Number of citations: 16 journals.sagepub.com
H Soon-Yung, Y Soo-Dong - Journal of the Korean Chemical …, 1972 - koreascience.kr
Rates of the reactions of m-and p-ring-substituted thiobenzamides with benzyl bromide in acetone have been determined by an electric conductivity method. The Hammett rule has …
Number of citations: 6 koreascience.kr
L Bazargan, A Shafiee, M Amini… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
… 4-Chlorothiobenzamide and 2-chlorothiobenzamide were prepared from the corresponding nitrile derivatives as reported.Citation 17 Column chromatography was carried out using …
Number of citations: 3 www.tandfonline.com
JR Cashman, RP Hanzlik - The Journal of Organic Chemistry, 1982 - ACS Publications
… Surprisingly, oxidation of 2-chlorothiobenzamide (26) with excess H202 also led only to 2-chlorobenzonitrile (27) at all pH values studied (pH 4-10.5). …
Number of citations: 91 pubs.acs.org
AE Miller, JJ Bischoff, K Pae - Chemical Research in Toxicology, 1988 - ACS Publications
The reactions of aminoiminomethanesulfonic acid, phenylaminoiminomethanesulfonic acid, and,-diphenylaminoiminomethanesulfonic acid in aqueous media at pH 7.4, 10, and 13-14 …
Number of citations: 72 pubs.acs.org
DR Goud, U Pathak - Synthesis, 2012 - thieme-connect.com
… To confirm this, an equimolar amount of thiobenzamide, 2-chlorothiobenzamide and 2-… )-2-oxazoline was formed from 2-chlorothiobenzamide. When both of the ortho positions are …
Number of citations: 19 www.thieme-connect.com
S Li, H Hong, L Han, T Zhang, Y Wang… - Chinese Journal of …, 2018 - sioc-journal.cn
… 图式 16 邻氯苯腈与 O,O-二乙基二硫代磷酸酯反应合成邻卤硫代苯甲酰胺 Scheme 16 Synthesis of 2-chlorothiobenzamide by the reaction of 2-chlorobenzonitrile and …
Number of citations: 2 sioc-journal.cn
M Nonoyama, K Nakajima, M Kita - Polyhedron, 1995 - Elsevier
N,N-Dimethyl-2-X-thiobenzamide [XCl (abbreviated as Hcbt) and Br (Hbbt)] and N,N-dimethyl-2-(2-bromophenyl) thioacetamide (Hbpt) were cyclopalladated at one of the N-methyl …
Number of citations: 13 www.sciencedirect.com
KS Eccles, RE Morrison, AS Sinha… - Crystal Growth & …, 2015 - ACS Publications
Cocrystallization utilizing halogen bonding involving the thiocarbonyl functional group of a series of primary aromatic thioamides has been investigated. The well-known organoiodide 1,…
Number of citations: 30 pubs.acs.org

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